1-(2-Fluorophenyl)-2-methylbutane-1,3-dione
Description
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-7H,1-2H3 |
InChI Key |
HUVRBXXVGQUNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation-Based Synthesis
The most common and foundational approach to prepare 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione involves Claisen condensation reactions between appropriate esters and ketones.
- Method Overview : The reaction typically employs an ester of 2-fluorophenyl acetic acid or a related derivative with a methyl ketone under basic conditions (e.g., sodium ethoxide or sodium hydride) to form the β-diketone structure.
- Reaction Conditions : Mild to moderate temperatures (room temperature to reflux in ethanol or THF), inert atmosphere to prevent side reactions.
- Purification : Crude products are purified by recrystallization or silica gel column chromatography.
- High regioselectivity for diketone formation.
- Good yields reported in literature for similar fluorophenyl diketones.
- Requires careful control of base and temperature to avoid side reactions such as self-condensation or polymerization.
One-Pot Multicomponent Reactions (MCR)
Recent advances in organic synthesis have introduced one-pot multicomponent reactions that streamline the preparation of complex diketones, including fluorinated derivatives.
- Typical Procedure : Reactants such as arylglyoxals, diketone precursors, and other nucleophiles are combined in acetic acid or DMSO with catalytic additives under mild heating.
- Example : Visible-light-driven reactions using acetophenone derivatives, DMSO, iodine catalysts, and oxidants have been shown to yield functionalized diketones efficiently.
- Benefits :
- Short reaction times (often under a few hours).
- Avoids isolation of intermediates.
- Metal- and catalyst-free protocols are possible, reducing contamination and cost.
In some synthetic routes, the diketone backbone is constructed first, followed by introduction of the 2-fluorophenyl group through aromatic substitution reactions or cross-coupling.
- Approach : Use of 2-fluorophenyl halides (e.g., bromides or iodides) in palladium-catalyzed coupling with diketone enolates or equivalents.
- Reaction Conditions : Typical Suzuki or Stille coupling conditions under inert atmosphere, with bases like potassium carbonate and solvents such as DMF or toluene.
- Outcome : High regio- and chemoselectivity for the fluorophenyl substitution.
Typical Experimental Procedure Example
A representative synthesis from literature involves:
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| 1 | Acetophenone (1 mmol), DMSO (2 mL), I2 (5 mol%), K2S2O8 (0.5 equiv), Selectfluor (1 mmol) | Stirred under 30 W white CFL irradiation at room temperature for several hours. |
| 2 | Reaction monitored by TLC; upon completion, poured into cold water and extracted with ethyl acetate | Organic layer dried and solvent removed. |
| 3 | Purification by silica gel chromatography (petroleum ether/ethyl acetate) | Pure 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione obtained. |
This method highlights a mild, visible-light-promoted synthesis that avoids harsh conditions and heavy metals.
Characterization and Purity Assessment
- Melting Point : Approximately 242–243 °C, indicating solid-state stability.
- Spectroscopic Data : NMR (1H and 13C) confirms the diketone structure and fluorophenyl substitution pattern.
- Mass Spectrometry : Confirms molecular weight of 194.20 g/mol.
- Chromatography : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) used to monitor reaction progress and purity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Claisen Condensation | Base-catalyzed ester + ketone | Well-established, good yields | Requires careful control of conditions |
| One-Pot Multicomponent Reaction | Mild, visible-light or catalyst-free | Fast, avoids intermediate isolation | May require specialized equipment (light source) |
| Aromatic Substitution/Coupling | Pd-catalyzed cross-coupling | High selectivity, modular | Requires expensive catalysts, inert atmosphere |
Research Findings and Notes
- The fluorinated aromatic ring enhances the compound's lipophilicity and potential biological activity, making the preparation of high-purity material critical for medicinal chemistry applications.
- Mild synthetic approaches reduce by-products and improve yields, which is essential for scale-up and industrial application.
- The diketone functionality allows for further derivatization, making this compound a versatile intermediate in organic synthesis.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione as an anticancer agent. The compound has demonstrated significant antimitotic activity against human tumor cells. For instance, it exhibited mean GI50/TGI values of 15.72/50.68 μM in tests conducted by the National Cancer Institute (NCI), indicating its potential for further development into therapeutic agents for cancer treatment .
Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Similar compounds have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. The presence of a fluorine atom in the phenyl group enhances binding interactions, potentially leading to more effective inhibitors .
Synthesis and Chemical Reactivity
Synthetic Intermediates
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can serve as a versatile synthetic intermediate in organic synthesis. Its active methylene group allows for various chemical modifications, including Knoevenagel reactions, which can lead to the formation of more complex molecules with desired biological activities . The ability to functionalize the ketone groups further expands its utility in synthesizing derivatives with enhanced properties.
Photopolymerization and Electronics
The compound's electron-accepting properties make it suitable for applications in organic electronics. It can be used in the design of organic solar cells and photoinitiators for polymerization processes. Its derivatives have been employed as chromophores in non-linear optical (NLO) applications, showcasing their versatility in materials science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(2-fluorophenyl)-2-methylbutane-1,3-dione, along with their synthesis, physicochemical properties, and applications:
Key Comparisons:
Substituent Effects on Reactivity and Yield The presence of electron-withdrawing groups (e.g., fluorine) enhances electrophilic reactivity but may reduce yields due to steric hindrance. For example, 1-(5-fluoro-2-hydroxyphenyl)-1,3-butanedione was synthesized in 47% yield , whereas non-fluorinated analogs like 2-(bis(methylthio)methylene)-1-phenylbutane-1,3-dione achieved 86% yield under milder conditions . The ortho-fluorine in 1-(2-fluorophenyl)-2-methylbutane-1,3-dione likely increases steric hindrance compared to para-fluorinated analogs, affecting crystallization and solubility .
Photophysical Properties
- Compounds with furyl or thienyl substituents (e.g., 1-(2-furyl)butane-1,3-dione) exhibit strong ESIPT behavior, a property exploited in fluorescent probes. In contrast, fluorophenyl derivatives show reduced ESIPT efficiency due to weaker hydrogen bonding in excited states .
Biological Activity Dichloro-substituted fluorophenyl diones (e.g., 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione) demonstrate pronounced cytotoxicity against leukemia cells, attributed to their planar aromatic cores and halogen-mediated DNA intercalation . Triazene-linked fluorophenyl diones (e.g., compound 6n in ) show high bioactivity against Schistosoma parasites (78% yield, 107–109°C melting point) , suggesting that nitrogen-rich side chains enhance antiparasitic effects compared to simple diketones.
Thermal and Physical Properties
- The para-fluorophenyl derivative 1-(4-fluorophenyl)-4-methylpentane-1,3-dione has a lower boiling point (100–110°C at 1 Torr) compared to ortho-substituted analogs, likely due to reduced molecular packing efficiency .
Biological Activity
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antidiabetic properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a diketone structure, which are critical in influencing its biological properties. The presence of the fluorine atom is known to enhance lipophilicity and possibly alter the pharmacokinetics of the compound.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione. The National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. Key findings include:
- Cell Lines Tested : The compound was tested on approximately sixty cancer cell lines.
- Mean Growth Inhibition (GI50) : The compound exhibited a mean GI50 value of 15.72 μM, indicating effective growth inhibition in cancer cells.
- Specific Cell Line Efficacy :
- Non-Small Cell Lung Cancer (HOP-62) : GP = −17.47%
- CNS Cancer (SF-539) : GP = −49.97%
- Melanoma (MDA-MB-435) : GP = −22.59%
- Ovarian Cancer (OVCAR-8) : GP = −27.71%
- Prostate Cancer (DU-145) : GP = −44.35%
- Breast Cancer (MDA-MB-468) : GP = −15.65%
These results indicate that the compound has a broad spectrum of activity against various cancer types, particularly CNS and prostate cancers, where it showed the most potent effects .
Table 1: Anticancer Activity Summary
| Cell Line | GI50 (μM) | Growth Inhibition (%) |
|---|---|---|
| HOP-62 | <10 | -17.47 |
| SF-539 | <10 | -49.97 |
| MDA-MB-435 | <10 | -22.59 |
| OVCAR-8 | <10 | -27.71 |
| DU-145 | <10 | -44.35 |
| MDA-MB-468 | <10 | -15.65 |
Antidiabetic Activity
In addition to its anticancer properties, there are indications that this compound may possess antidiabetic activity through inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.
- Inhibition Studies : Compounds similar in structure have shown varying degrees of α-glucosidase inhibition with IC50 values significantly lower than that of acarbose, a known antidiabetic drug.
Table 2: Antidiabetic Activity Comparison
| Compound | IC50 (μM) | Comparison to Acarbose |
|---|---|---|
| 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione | TBD | TBD |
| Acarbose | 873.34 ± 1.67 | Reference |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the diketone moiety can significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to target enzymes .
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers in MDA-MB-468 cells.
- Combination Therapy : Research indicated that when combined with other chemotherapeutic agents, the efficacy of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione was enhanced, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
